3-(2-Thienyl)-1H-pyrazol-5-ol
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Overview
Description
3-(2-Thienyl)-1H-pyrazol-5-ol is a heterocyclic compound that features both a thiophene ring and a pyrazole ring. Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups .
Scientific Research Applications
3-(2-Thienyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing anti-inflammatory, anti-cancer, and antimicrobial agents.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
5-Thiophen-2-yl-2H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group.
5-Thiophen-2-yl-2H-pyrazole-3-carboxamide: This compound features a carboxamide group.
5-Thiophen-2-yl-2H-pyrazole-3-sulfonamide: This compound contains a sulfonamide group.
Uniqueness
3-(2-Thienyl)-1H-pyrazol-5-ol is unique due to its specific combination of a thiophene ring and a pyrazole ring with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-thiophen-2-yl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-7-4-5(8-9-7)6-2-1-3-11-6/h1-4H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTOVFJWWASIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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